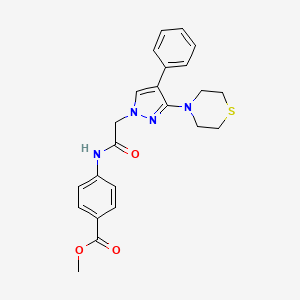
methyl 4-(2-(4-phenyl-3-thiomorpholino-1H-pyrazol-1-yl)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-(4-phenyl-3-thiomorpholino-1H-pyrazol-1-yl)acetamido)benzoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as MPTB, and it has been the subject of numerous studies exploring its synthesis, mechanism of action, biochemical and physiological effects, and potential future directions.
Applications De Recherche Scientifique
Tubulin Polymerization Inhibition
A study highlighted the antiproliferative activity of a related compound, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, towards human cancer cells, attributed to its role as a tubulin inhibitor. This compound inhibited acetylated tubulin accumulation and microtubule formation, inducing G2/M cell cycle arrest in HeLa cells, suggesting its potential application in cancer treatment through tubulin polymerization inhibition (Minegishi et al., 2015).
Coordination Complexes and Antioxidant Activity
Another study focused on pyrazole-acetamide derivatives and their coordination complexes, revealing their significant antioxidant activity through various assays. These findings suggest potential applications in addressing oxidative stress-related conditions (Chkirate et al., 2019).
Antimicrobial Activity
Research on pyrazolinones and pyrazoles containing a benzothiazole moiety has shown promising antimicrobial activity. The structure–activity relationship study highlighted the importance of electron-withdrawing groups in enhancing this activity, suggesting these compounds' potential use in developing new antimicrobial agents (Amir et al., 2012).
Cross-Coupling Reactions Catalyst
Bulky bis(pyrazolyl)palladium complexes have been synthesized and evaluated for their catalytic activity in Suzuki–Miyaura cross-coupling reactions. These complexes exhibited high conversion rates under certain conditions, indicating their potential application as catalysts in organic synthesis (Ocansey et al., 2018).
Propriétés
IUPAC Name |
methyl 4-[[2-(4-phenyl-3-thiomorpholin-4-ylpyrazol-1-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-30-23(29)18-7-9-19(10-8-18)24-21(28)16-27-15-20(17-5-3-2-4-6-17)22(25-27)26-11-13-31-14-12-26/h2-10,15H,11-14,16H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSRIWSFAVIJHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=N2)N3CCSCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

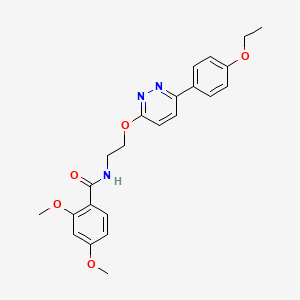
![5-(3-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2832882.png)

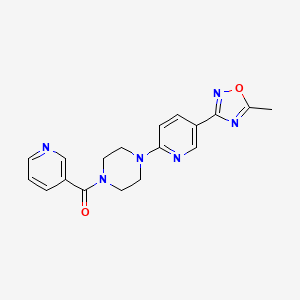
![6-Ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2832886.png)
![1-[(2,5-dimethylphenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-4H-1, 2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2832887.png)
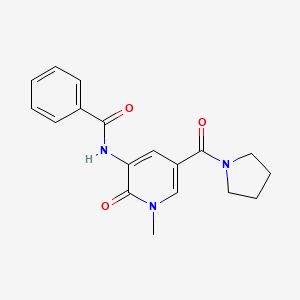
![(2Z)-N-acetyl-6,8-dichloro-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2832891.png)
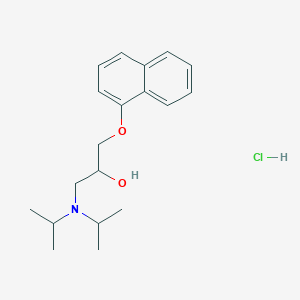
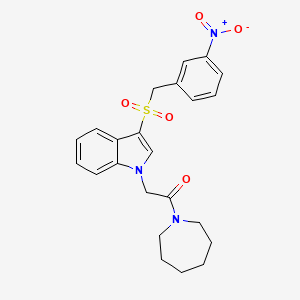
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetamide](/img/structure/B2832895.png)
![4-(5,6,7,8-Tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)aniline](/img/structure/B2832896.png)
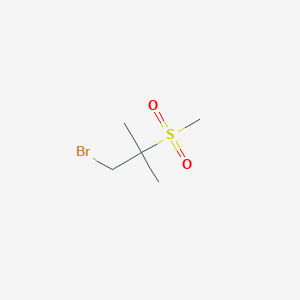
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(2-hydroxyethoxy)ethyl)oxalamide](/img/structure/B2832900.png)